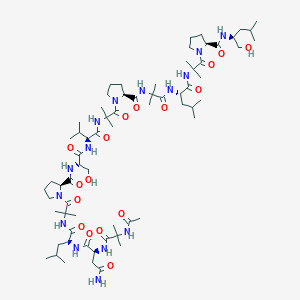
(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-nitrosoacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-nitrosoacetonitrile is a chemical compound characterized by the presence of a benzothiazole ring, a nitroso group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-nitrosoacetonitrile typically involves the condensation of 2-aminobenzothiazole with nitrosoacetonitrile under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation process. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor where the condensation reaction takes place. The product is then isolated and purified using techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The nitroso group in this compound can undergo oxidation to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives, which can further participate in various organic transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Nitro derivatives of the original compound.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: (2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-nitrosoacetonitrile is used as a building block in organic synthesis, enabling the creation of more complex molecules. It is also employed in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for the development of new drugs or therapeutic agents.
Medicine: The compound’s potential medicinal properties are explored in the context of drug discovery. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological studies.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism by which (2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-nitrosoacetonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitroso group can participate in redox reactions, while the benzothiazole ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 2-(3H-1,3-benzothiazol-2-ylidene)acetonitrile
- 2-(3H-1,3-benzothiazol-2-ylidene)-2-nitroacetonitrile
- 2-(3H-1,3-benzothiazol-2-ylidene)-2-aminoacetonitrile
Comparison: Compared to its analogs, (2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-nitrosoacetonitrile is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. The nitroso group can undergo specific reactions that are not possible with other functional groups, making this compound particularly interesting for research and industrial applications.
Properties
IUPAC Name |
(2E)-2-(1,3-benzothiazol-2-yl)-2-hydroxyiminoacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3OS/c10-5-7(12-13)9-11-6-3-1-2-4-8(6)14-9/h1-4,13H/b12-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOUGMJKPPEOEY-KPKJPENVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=NO)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=N/O)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24789935 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1S,2S)-2-[(Z)-Hex-1-enyl]cyclopropyl]ethanone](/img/structure/B63065.png)

![2,3-Dihydrofuro[3,2-b]pyridine 4-oxide](/img/structure/B63068.png)








![Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B63088.png)
![1-ethyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B63095.png)
